4,6-dioxo-N-phenyl-2-sulfanyl-1H-pyrimidine-5-carboxamide
Overview
Description
The compound with the identifier “4,6-dioxo-N-phenyl-2-sulfanyl-1H-pyrimidine-5-carboxamide” is known as pentaethylenehexamine. It is an organic amine composed of five ethylene groups joined together in a chain by four secondary amine groups and terminated on each end by primary amine groups. This compound is a hexadentate ligand, owing to the Lewis basicity of the six amine groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentaethylenehexamine can be synthesized through the Eschweiler–Clarke reaction, which involves the reaction of formaldehyde and formic acid to substitute all of the amine hydrogen atoms with methyl groups, giving octamethylpentaethylenehexamine .
Industrial Production Methods: Commercial supplies of pentaethylenehexamine often contain, in addition to the linear form, branched and cyclic polyamines. The separation of the linear molecule from other forms can be achieved using tosylate salts, as the linear form is less soluble .
Chemical Reactions Analysis
Types of Reactions: Pentaethylenehexamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo substitution reactions where the amine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various halogenating agents and acids can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield simpler amines.
Scientific Research Applications
Pentaethylenehexamine has a wide range of applications in scientific research, including:
Biology: It is used in the study of biological systems due to its ability to form stable complexes with metal ions.
Industry: It is used in the production of various industrial chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism by which pentaethylenehexamine exerts its effects involves its ability to act as a strong field ligand. It coordinates with metal ions through its six amine groups, forming stable complexes. These complexes can then participate in various biochemical and chemical processes, depending on the metal ion and the specific conditions .
Comparison with Similar Compounds
- Tetraethylenepentamine
- Triethylenetetramine
Comparison: Pentaethylenehexamine is unique due to its hexadentate nature, allowing it to form more stable and complex structures compared to tetraethylenepentamine and triethylenetetramine, which have fewer amine groups and thus fewer coordination sites .
Properties
IUPAC Name |
4,6-dioxo-N-phenyl-2-sulfanyl-1H-pyrimidine-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S/c15-8(12-6-4-2-1-3-5-6)7-9(16)13-11(18)14-10(7)17/h1-5,7H,(H,12,15)(H2,13,14,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARCFMKMOFFIGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2C(=O)NC(=NC2=O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C2C(=O)NC(=NC2=O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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